1-Dodecyl-4,4'-bipyridin-1-ium dibromide

Description

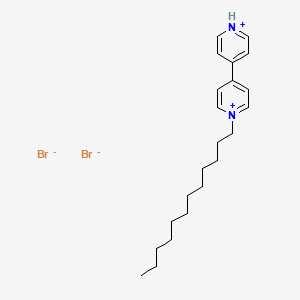

1-Dodecyl-4,4'-bipyridin-1-ium dibromide is a viologen derivative characterized by a 12-carbon alkyl chain (dodecyl) attached to the nitrogen atoms of a 4,4'-bipyridinium core, with bromide counterions. Viologens, or 1,1'-disubstituted-4,4'-bipyridinium salts, are redox-active compounds widely studied for applications in electrochromic devices, supramolecular chemistry, and catalysis. The dodecyl chain confers amphiphilic properties, influencing solubility, aggregation behavior, and intermolecular interactions in both solution and solid states .

Properties

CAS No. |

92506-16-6 |

|---|---|

Molecular Formula |

C22H34Br2N2 |

Molecular Weight |

486.3 g/mol |

IUPAC Name |

1-dodecyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |

InChI |

InChI=1S/C22H33N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-18-24-19-14-22(15-20-24)21-12-16-23-17-13-21;;/h12-17,19-20H,2-11,18H2,1H3;2*1H/q+1;;/p-1 |

InChI Key |

URQHSANZJXYMCA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with a dodecyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

4,4’-bipyridine+dodecyl bromide→1-Dodecyl-4,4’-bipyridin-1-ium dibromide

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

1-Dodecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in the UV-vis absorption spectra.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.

Complex Formation: It can form complexes with various anions and cations, which can be utilized in the construction of supramolecular assemblies.

Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Dodecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:

Biology: The compound’s amphiphilic nature makes it useful as a surfactant in biological assays and membrane studies.

Industry: The compound is used in the formulation of detergents and disinfectants due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide is primarily based on its ability to interact with biological membranes and disrupt their integrity. The long dodecyl chain allows the compound to insert into lipid bilayers, leading to increased membrane permeability and potential cell lysis. The bipyridinium core can also participate in redox reactions, which can generate reactive oxygen species and contribute to its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl Chain Length and Aromatic Groups

Viologens with varying substituents exhibit distinct physicochemical properties. Key comparisons include:

Shorter Alkyl Chains (C2–C8):

- 1,1'-Diethyl-4,4'-bipyridinium Dibromide : Ethyl groups (C2) enhance water solubility but reduce thermal stability. The shorter chain limits van der Waals interactions, resulting in less ordered crystalline structures compared to longer alkyl derivatives .

- 1,1'-Diheptyl-4,4'-bipyridinium Dibromide : Heptyl chains (C7) balance solubility in polar solvents and self-assembly tendencies. These compounds form lamellar structures in the solid state, driven by alkyl chain packing and π-π interactions .

Longer Alkyl Chains (C12–C16):

- 1-Dodecyl-4,4'-bipyridin-1-ium Dibromide : The dodecyl chain (C12) promotes solubility in organic solvents (e.g., THF, DMF) and facilitates micelle formation in aqueous media. Its solid-state structure likely features interdigitated alkyl chains and π-stacked bipyridinium cores, though flexibility may introduce disorder .

- 1,1'-Dihexadecyl-4,4'-bipyridinium Dibromide (HV) : Hexadecyl chains (C16) significantly reduce solubility in polar solvents but enhance thermal stability. Crystallographic studies of similar long-chain viologens reveal columnar stacking with bromide ions occupying interstitial spaces .

Aromatic Substituents:

- 1,1'-Dibenzyl-4,4'-bipyridinium Dibromide (BV): Benzyl groups introduce aromatic π-π interactions, leading to tighter molecular packing and higher redox potentials compared to alkyl-substituted analogs. This structural rigidity enhances electrochemical stability but reduces solubility in non-aromatic solvents .

Counterion Influence on Crystal Packing

The choice of counterion critically affects solid-state organization:

- Bromide (Br⁻) : Smaller ionic radius (1.96 Å) allows dense packing. For example, 1,1′-Methylenebis(4,4'-bipyridin-1-ium) dibromide forms columnar stacks via π-π interactions (C⋯C distance: 3.493 Å) and intercolumnar C–H⋯N hydrogen bonds (N⋯H: 2.546–2.620 Å). Bromide ions occupy channels between columns, stabilizing the lattice .

- Hexafluorophosphate (PF₆⁻) : Bulkier PF₆⁻ disrupts columnar stacking, favoring zigzag ribbon motifs instead. The larger anion increases intermolecular spacing, reducing electrostatic stabilization .

Electrochemical and Electrochromic Properties

Alkyl chain length modulates redox behavior and electrochromic performance:

Key Trends:

Solubility and Aggregation Behavior

- Polar Solvents (Water, Methanol): Shorter alkyl chains (C2–C8) exhibit higher solubility. For example, diethyl viologen is water-soluble, whereas dodecyl and hexadecyl derivatives form micelles or precipitates .

- Non-Polar Solvents (Chloroform, Toluene): Longer alkyl chains (C12–C16) improve solubility. Dodecyl derivatives dissolve in DMF/THF mixtures, facilitating solution-processable electrochromic films .

Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.